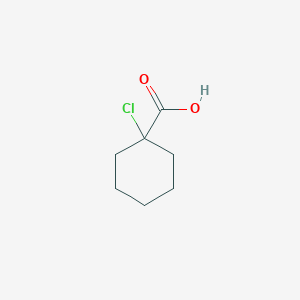

1-Chlorocyclohexanecarboxylic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-chlorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c8-7(6(9)10)4-2-1-3-5-7/h1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHWOAWMCHWXIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546880 | |

| Record name | 1-Chlorocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25882-61-5 | |

| Record name | 1-Chlorocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chlorocyclohexanecarboxylic Acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chlorocyclohexanecarboxylic acid, a halogenated derivative of cyclohexanecarboxylic acid. This document details its known physical and chemical properties, outlines a plausible synthetic route, and presents this information in a clear, structured format for easy reference by researchers and professionals in the fields of chemistry and drug development.

Core Properties of this compound

This compound is a solid organic compound with the molecular formula C₇H₁₁ClO₂.[1][2][3] Its molecular weight is 162.61 g/mol .[1][2][3] Limited experimental data is available for this specific isomer; however, key identified properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 25882-61-5 | [1][3] |

| Molecular Formula | C₇H₁₁ClO₂ | [1][2][3] |

| Molecular Weight | 162.61 g/mol | [1][2][3] |

| Melting Point | 60 °C | [1] |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Not available | |

| ¹H NMR Spectrum | Not available | |

| ¹³C NMR Spectrum | Not available | |

| IR Spectrum | Not available |

Synthesis of this compound

The direct synthesis of this compound can be achieved through the α-chlorination of cyclohexanecarboxylic acid. This method is analogous to the Hell-Volhard-Zelinsky reaction, which is a standard procedure for the α-halogenation of carboxylic acids.[4][5][6][7]

A likely synthetic pathway involves the reaction of cyclohexanecarboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or trichloroisocyanuric acid (TICA), often in the presence of a catalytic amount of phosphorus trichloride (PCl₃) or another suitable catalyst to facilitate the formation of an acid chloride intermediate.[8][9]

Experimental Protocol: α-Chlorination of Cyclohexanecarboxylic Acid

The following is a generalized experimental protocol for the α-chlorination of a carboxylic acid, adapted for the synthesis of this compound.

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Phosphorus trichloride (PCl₃) (catalytic amount)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve cyclohexanecarboxylic acid in anhydrous dichloromethane. Add a catalytic amount of phosphorus trichloride to the solution.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride to the stirred solution at room temperature. An exothermic reaction may occur, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly quench the reaction by adding the mixture to ice-cold water to hydrolyze the unreacted thionyl chloride and the acid chloride intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic extracts.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications and Future Research

This compound serves as a valuable intermediate in organic synthesis. It is utilized as an oxidation catalyst and in the initiation of cationic polymerization for various aromatic hydrocarbons.[1] Further research into its reactivity and the development of novel applications, particularly in the synthesis of new pharmaceutical compounds and advanced materials, is an area of active interest. The exploration of its biological activities could also open new avenues for its use in drug discovery and development.

References

- 1. 1-Chlorocyclohexane-1-carboxylic acid | 25882-61-5 | ABA88261 [biosynth.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-chlorocyclohexane-1-carboxylic acid | 25882-61-5 | Buy Now [molport.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Carboxyl Reactivity [www2.chemistry.msu.edu]

- 6. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 1-Chlorocyclohexanecarboxylic Acid: A Technical Overview

Disclaimer: Publicly available, experimentally determined spectroscopic data (NMR, IR, MS) for 1-Chlorocyclohexanecarboxylic acid is limited. To provide a comprehensive technical guide in the requested format, this document presents the spectroscopic data for the closely related and structurally similar compound, Cyclohexanecarboxylic acid . This information is intended to serve as a representative example of the spectroscopic characterization of a substituted cyclohexane carboxylic acid.

Introduction

This technical guide provides an in-depth overview of the spectroscopic properties of Cyclohexanecarboxylic acid, serving as a proxy for the analysis of this compound. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The structural elucidation of such compounds is fundamental in organic synthesis, quality control, and various research applications.

Spectroscopic Data

The following sections present the key spectroscopic data for Cyclohexanecarboxylic acid in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Data (500 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.0 (approx.) | Broad Singlet | 1H | -COOH |

| 2.33 | Multiplet | 1H | H-1 |

| 1.94 | Multiplet | 2H | H-2e, H-6e |

| 1.76 | Multiplet | 2H | H-3e, H-5e |

| 1.65 | Multiplet | 1H | H-4e |

| 1.45 | Multiplet | 2H | H-2a, H-6a |

| 1.27 | Multiplet | 3H | H-3a, H-4a, H-5a |

¹³C NMR Data (125 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 182.7 | C=O |

| 42.9 | C-1 |

| 28.7 | C-2, C-6 |

| 25.7 | C-4 |

| 25.3 | C-3, C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[2][3]

Key IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 2930, 2855 | Strong | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| 1450 | Medium | C-H bend |

| 1320-1210 | Medium | C-O stretch |

| 950-910 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electron Ionization (EI) Mass Spectrometry Data [4]

| m/z | Relative Intensity (%) | Assignment |

| 128 | 25 | [M]⁺ (Molecular Ion) |

| 111 | 100 | [M - OH]⁺ |

| 83 | 63 | [M - COOH]⁺ or [C₆H₁₁]⁺ |

| 55 | 95 | [C₄H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic acid like Cyclohexanecarboxylic acid.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).

-

Data Acquisition: The NMR spectra are acquired on a spectrometer, for instance, a 500 MHz instrument.

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay are necessary.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet): A few milligrams of the solid sample are finely ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: For a solid sample, it can be introduced into the mass spectrometer via a direct insertion probe or dissolved in a suitable volatile solvent for injection into a gas chromatograph (GC-MS).

-

Ionization: In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Caption: Workflow for Spectroscopic Structural Elucidation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Chlorocyclohexanecarboxylic Acid

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and characterization. Due to the limited direct historical and experimental data in publicly available literature, this guide synthesizes information from analogous compounds and established chemical principles to offer a thorough understanding of the target molecule.

Introduction

This compound is a halogenated derivative of cyclohexanecarboxylic acid. While specific details of its discovery and historical development are not extensively documented, its synthesis and properties can be understood through the well-established principles of organic chemistry, particularly the reactions of carboxylic acids. Its structural similarity to other pharmacologically relevant cyclohexyl compounds suggests its potential as a building block in medicinal chemistry and drug development.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. The following tables summarize the available information.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClO₂ | PubChem |

| Molecular Weight | 162.61 g/mol | PubChem |

| Physical Description | Solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Density | Not available | --- |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 162.0447573 g/mol | PubChem |

| Monoisotopic Mass | 162.0447573 g/mol | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 136 | PubChem |

Synthesis

The primary route for the synthesis of this compound is expected to be the α-chlorination of cyclohexanecarboxylic acid. The Hell-Volhard-Zelinsky reaction is a classic and effective method for the α-halogenation of carboxylic acids.[1][2][3][4]

3.1. Proposed Synthetic Pathway: Hell-Volhard-Zelinsky Reaction

The reaction proceeds by the conversion of the carboxylic acid to an acyl halide intermediate, which then enolizes more readily than the parent carboxylic acid. The enol then reacts with the halogen.

Caption: Proposed synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

3.2. Experimental Protocol (Generalized)

This protocol is based on the general procedure for the Hell-Volhard-Zelinsky reaction.

Materials:

-

Cyclohexanecarboxylic acid

-

Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) as a catalyst

-

Chlorine gas (Cl₂)

-

Anhydrous, inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative)

-

Water for hydrolysis

-

Apparatus for gas introduction and heating under reflux with protection from moisture

Procedure:

-

Acid Chloride Formation (Catalytic): To a solution of cyclohexanecarboxylic acid in an anhydrous inert solvent, a catalytic amount of phosphorus trichloride is added. The mixture is gently warmed to initiate the formation of cyclohexanecarbonyl chloride.

-

α-Chlorination: Chlorine gas is then bubbled through the reaction mixture at an elevated temperature (e.g., 100-150°C).[5] The reaction is monitored for the disappearance of the starting material, typically by gas chromatography (GC) or thin-layer chromatography (TLC) of quenched aliquots.

-

Hydrolysis: Once the reaction is complete, the mixture is cooled, and any excess chlorine is removed by purging with an inert gas. The reaction mixture is then carefully quenched by the slow addition of water to hydrolyze the intermediate 1-chlorocyclohexanecarbonyl chloride to the final product, this compound.

-

Purification: The product is then isolated by extraction and purified by recrystallization or distillation under reduced pressure.

Note: The direct chlorination of carboxylic acids can be slow. The use of a catalyst like phosphorus trichloride is crucial as it converts the carboxylic acid to the more reactive acyl chloride in situ.[1][2]

Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexyl protons. The absence of a proton at the α-carbon (C1) would be a key feature.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The signal for the carboxylic acid carbon (C=O) would be in the range of 170-180 ppm. The α-carbon (C-Cl) would be significantly deshielded due to the attached chlorine and carboxyl group.

4.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group, around 1700-1725 cm⁻¹.

-

A C-Cl stretching band, which is typically found in the fingerprint region (600-800 cm⁻¹).

4.3. Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the carboxyl group and the chlorine atom.

Potential Applications

Given the reactivity of the α-chloro position and the carboxylic acid functionality, this compound could serve as a versatile intermediate in organic synthesis. Potential applications include:

-

Synthesis of α-substituted cyclohexanecarboxylic acids: The chlorine atom can be displaced by various nucleophiles to introduce a range of functional groups at the 1-position.

-

Precursor for pharmaceuticals: The cyclohexanecarboxylic acid moiety is present in several bioactive molecules. This chlorinated derivative could be a key starting material for the synthesis of novel drug candidates.

-

Material science: Carboxylic acids and their derivatives can be used as monomers for polymerization or as components in the synthesis of functional materials.

Safety Information

α-Halogenated carboxylic acids are generally corrosive and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound, while not extensively studied, represents a potentially valuable compound in the field of organic synthesis and medicinal chemistry. Its synthesis via the Hell-Volhard-Zelinsky reaction from the readily available cyclohexanecarboxylic acid is a feasible and well-established method. Further research into its experimental properties and reactivity is warranted to fully explore its potential applications.

References

An In-depth Technical Guide to 1-Chlorocyclohexanecarboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chlorocyclohexanecarboxylic acid and its derivatives, focusing on their synthesis, chemical properties, and potential therapeutic applications. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound: this compound

This compound is a halogenated derivative of cyclohexanecarboxylic acid. Its chemical structure and basic properties are fundamental to understanding its reactivity and the characteristics of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₁ClO₂ |

| Molecular Weight | 162.61 g/mol |

| CAS Number | 25882-61-5 |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| SMILES | OC(=O)C1(Cl)CCCCC1 |

Synthesis of this compound

The synthesis of this compound can be achieved through the α-chlorination of cyclohexanecarboxylic acid. A general and effective method involves the use of trichloroisocyanuric acid (TCCA) as the chlorinating agent in the presence of a catalytic amount of phosphorus trichloride (PCl₃). This method provides a high yield of the α-chloro acid.

Experimental Protocol: α-Chlorination of Cyclohexanecarboxylic Acid

This protocol is adapted from a general method for the α-chlorination of carboxylic acids.

Materials:

-

Cyclohexanecarboxylic acid

-

Trichloroisocyanuric acid (TCCA)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous solvent (e.g., dichloromethane)

-

Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve cyclohexanecarboxylic acid in the anhydrous solvent.

-

Introduce a catalytic amount of phosphorus trichloride to the solution to generate a small amount of the acid chloride in situ.

-

Slowly add trichloroisocyanuric acid to the reaction mixture. The addition should be controlled to manage the exothermic nature of the reaction.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the careful addition of a reducing agent (e.g., sodium bisulfite solution) to neutralize any remaining TCCA.

-

Perform an aqueous workup to separate the product from by-products and unreacted starting materials. This typically involves extraction with an organic solvent, followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄).

-

Purify the crude product by a suitable method, such as distillation under reduced pressure or crystallization, to obtain pure this compound.

Logical Workflow for Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Derivatives of this compound and Their Biological Activities

The modification of the carboxylic acid group or the cyclohexyl ring of this compound can lead to a diverse range of derivatives with potential biological activities. Research into these derivatives is an active area, with a focus on their therapeutic potential.

Amidrazone Derivatives of a Related Compound: Cyclohex-1-ene-1-carboxylic Acid

While specific data on derivatives of this compound is limited in the readily available literature, a study on new amidrazone derivatives of the closely related cyclohex-1-ene-1-carboxylic acid provides valuable insights into the potential biological activities of this class of compounds. These derivatives have demonstrated notable anti-inflammatory and antiproliferative properties.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Amidrazone Derivatives

| Compound | S. aureus | M. smegmatis | E. coli | Y. enterocolitica | K. pneumoniae | C. albicans |

| Derivative 2b | >512 | >512 | 256 | 64 | 256 | >512 |

| Derivative 2c | 64 | 64 | >512 | >512 | >512 | >512 |

| Derivative 2f | >512 | >512 | >512 | 128 | >512 | 256 |

| Ampicillin (Control) | - | - | - | - | - | - |

| Fluconazole (Control) | - | - | - | - | - | - |

Note: Data extracted from a study on cyclohex-1-ene-1-carboxylic acid amidrazone derivatives. The specific structures of derivatives 2b, 2c, and 2f are detailed in the source publication.

The study revealed that these compounds can inhibit the growth of various bacterial and fungal strains. Furthermore, certain derivatives exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[1] Some derivatives also showed antiproliferative effects on these cells.[1]

Experimental Protocol: Synthesis of Amidrazone Derivatives

This protocol describes the synthesis of acyl derivatives from amidrazones and 3,4,5,6-tetrahydrophthalic anhydride, as reported for cyclohex-1-ene-1-carboxylic acid derivatives.

Materials:

-

Appropriate N³-substituted amidrazones

-

3,4,5,6-tetrahydrophthalic anhydride

-

Anhydrous diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the N³-substituted amidrazone in anhydrous diethyl ether in a round-bottom flask.

-

Add 3,4,5,6-tetrahydrophthalic anhydride to the solution.

-

Stir the reaction mixture at room temperature for a specified period.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield the desired acyl derivative.

Experimental Workflow for Synthesis and Biological Screening

References

Reactivity of the Alpha-Chloro Acid Group in 1-Chlorocyclohexanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chlorocyclohexanecarboxylic acid is a halogenated derivative of cyclohexanecarboxylic acid. The presence of a chlorine atom on the alpha-carbon, the carbon atom adjacent to the carboxyl group, significantly influences the molecule's reactivity. This guide provides a comprehensive overview of the chemical behavior of the alpha-chloro acid group in this compound, drawing upon established principles of organic chemistry and data from related alpha-halo carboxylic acids. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on the expected reactivity, general mechanisms, and representative experimental protocols.

Introduction

Alpha-halo carboxylic acids are a versatile class of organic compounds utilized as intermediates in the synthesis of a wide array of more complex molecules, including amino acids, hydroxy acids, and various heterocyclic systems. The dual functionality of a carboxylic acid and a reactive carbon-halogen bond makes them valuable building blocks in medicinal chemistry and drug development. This compound, with its cyclohexane backbone, introduces a lipophilic and conformationally distinct element, making it a potentially useful synthon for accessing novel chemical entities. This guide will delve into the core aspects of its reactivity, focusing on nucleophilic substitution reactions at the alpha-carbon and reactions involving the carboxylic acid moiety.

Physicochemical and Structural Data

While extensive experimental data for this compound is scarce, the following table summarizes its basic properties.

| Property | Value |

| Molecular Formula | C₇H₁₁ClO₂ |

| Molecular Weight | 162.61 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not available |

| Boiling Point | Not available |

| Synthesis Reference | Journal of the American Chemical Society, 1969 , 91, 7090.[1] |

Reactivity of the Alpha-Chloro Group

The primary site of reactivity, aside from the carboxylic acid group itself, is the carbon atom bearing the chlorine atom. This C-Cl bond is susceptible to nucleophilic attack, proceeding primarily through an Sₙ2 mechanism. The electron-withdrawing nature of the adjacent carboxyl group enhances the electrophilicity of the alpha-carbon, making it more prone to attack by nucleophiles.

Nucleophilic Substitution Reactions

A variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse range of substituted cyclohexanecarboxylic acids.

Table 1: Representative Nucleophilic Substitution Reactions and Expected Products

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 1-Hydroxycyclohexanecarboxylic acid |

| Alkoxide | Sodium Ethoxide (NaOEt) | 1-Ethoxycyclohexanecarboxylic acid |

| Ammonia | Ammonia (NH₃) | 1-Aminocyclohexanecarboxylic acid |

| Cyanide | Sodium Cyanide (NaCN) | 1-Cyanocyclohexanecarboxylic acid |

| Azide | Sodium Azide (NaN₃) | 1-Azidocyclohexanecarboxylic acid |

The reactivity in these Sₙ2 reactions is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. Steric hindrance from the cyclohexane ring may play a role in modulating the reaction rates compared to acyclic alpha-chloro acids.

Solvolysis

In the presence of a nucleophilic solvent, such as water, alcohols, or carboxylic acids, this compound can undergo solvolysis. The rate of these reactions is dependent on the nucleophilicity of the solvent and its polarity. For instance, hydrolysis in water would yield 1-hydroxycyclohexanecarboxylic acid.

Logical Relationship of Nucleophilic Substitution

Caption: General pathway for nucleophilic substitution at the alpha-carbon.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety of this compound undergoes typical reactions of this functional group, such as esterification, amide formation, and conversion to the acid chloride. The presence of the alpha-chloro substituent can influence the rate of these reactions due to its inductive effect.

Esterification

Esterification with an alcohol, typically under acidic catalysis (Fischer-Speier esterification), yields the corresponding ester. The reaction is an equilibrium process, and the use of excess alcohol or removal of water can drive it towards the product.

Amide Formation

Direct reaction with an amine to form an amide is often inefficient due to the formation of an ammonium carboxylate salt. Therefore, activating agents such as dicyclohexylcarbodiimide (DCC) or thionyl chloride (to first form the acid chloride) are commonly employed.

Acid Chloride Synthesis

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive 1-chlorocyclohexanecarbonyl chloride. This intermediate is a versatile precursor for the synthesis of esters and amides under milder conditions.

Experimental Workflow for Derivatization

Caption: Pathways for the conversion of the carboxylic acid group.

Experimental Protocols (Representative)

The following are generalized protocols that can serve as a starting point for the reactions of this compound. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is recommended.

Synthesis of Ethyl 1-chlorocyclohexanecarboxylate (Esterification)

Materials:

-

This compound

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

-

Add an excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the product by distillation or column chromatography as needed.

Synthesis of 1-Chlorocyclohexanecarboxamide (Amide Formation via Acid Chloride)

Part A: Synthesis of 1-Chlorocyclohexanecarbonyl Chloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Rotary evaporator

-

Standard glassware for reaction under an inert atmosphere

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (e.g., 1.2-1.5 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

-

After the reaction is complete (cessation of gas evolution), carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 1-chlorocyclohexanecarbonyl chloride is often used in the next step without further purification.

Part B: Synthesis of 1-Chlorocyclohexanecarboxamide

Materials:

-

1-Chlorocyclohexanecarbonyl chloride (from Part A)

-

Ammonia solution (e.g., 0.5 M in dioxane or aqueous ammonia)

-

Anhydrous dichloromethane (DCM)

-

Standard glassware for reaction and workup

Procedure:

-

Dissolve the crude 1-chlorocyclohexanecarbonyl chloride in anhydrous DCM and cool the solution to 0 °C.

-

Slowly add an excess of the ammonia solution (e.g., 2.2 eq) with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid (e.g., 1 M HCl) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude amide by recrystallization or column chromatography.

Conclusion

This compound possesses two key reactive sites: the alpha-carbon bearing the chlorine atom and the carboxylic acid group. The alpha-chloro group is susceptible to nucleophilic substitution, providing a route to a variety of 1-substituted cyclohexanecarboxylic acid derivatives. The carboxylic acid moiety can be converted into esters, amides, and other derivatives using standard synthetic methodologies. While specific quantitative reactivity data for this compound is not widely available, its chemical behavior can be reliably predicted based on the well-established principles of alpha-halo acid and carboxylic acid chemistry. The protocols and reaction schemes presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound as a versatile building block in their synthetic endeavors. Further experimental investigation is warranted to fully characterize the kinetics and yields of its various transformations.

References

An In-depth Technical Guide to the Stereochemistry of 1-Chlorocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chlorocyclohexanecarboxylic acid is a halogenated derivative of cyclohexanecarboxylic acid with a chiral center at the C1 position. The presence of this stereocenter results in the existence of two enantiomers, (R)- and (S)-1-chlorocyclohexanecarboxylic acid, which may exhibit different biological activities. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including proposed synthetic routes to the racemic mixture, potential methods for chiral resolution, and analytical techniques for the characterization of its stereoisomers. While specific experimental data for this compound is limited in the current scientific literature, this document outlines established and analogous methodologies that can be applied to its synthesis and stereochemical analysis.

Introduction

The introduction of a chlorine atom at the C1 position of cyclohexanecarboxylic acid creates a quaternary chiral center, leading to a pair of enantiomers. In the field of medicinal chemistry and drug development, the stereoisomers of a chiral molecule can have significantly different pharmacological and toxicological profiles. Therefore, the ability to synthesize, separate, and characterize the individual enantiomers of this compound is of significant interest for its potential applications in the life sciences.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be approached through several synthetic strategies. A plausible method involves the alpha-halogenation of a suitable precursor.

Proposed Synthetic Pathway: Halogenation of Cyclohexanecarboxylic Acid Derivatives

A common method for the synthesis of α-halo carboxylic acids is the Hell-Volhard-Zelinsky reaction. However, for a tertiary α-carbon, this reaction is not applicable. An alternative approach involves the conversion of the carboxylic acid to an acyl chloride, followed by chlorination.

Experimental Protocol (Proposed):

-

Formation of the Acyl Chloride: Cyclohexanecarboxylic acid is reacted with thionyl chloride (SOCl₂), often in an inert solvent like benzene or toluene, to form cyclohexanecarbonyl chloride. The reaction is typically carried out under reflux until the evolution of HCl and SO₂ gases ceases.

-

α-Chlorination: The resulting cyclohexanecarbonyl chloride can then be subjected to radical chlorination using a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.

-

Hydrolysis: The 1-chloro-cyclohexanecarbonyl chloride is then carefully hydrolyzed with water to yield racemic this compound.

A logical workflow for the proposed synthesis is outlined below.

Caption: Proposed synthesis of racemic this compound.

Chiral Resolution of this compound

The separation of the enantiomers of a racemic carboxylic acid is a critical step in stereochemical studies. Several methods can be employed for the resolution of this compound.

Classical Resolution via Diastereomeric Salt Formation

This is a well-established method for resolving racemic carboxylic acids.[1][2] It involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Experimental Protocol (Proposed):

-

Salt Formation: A solution of racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone) is treated with a stoichiometric amount of a chiral amine, such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine.

-

Fractional Crystallization: The solution is allowed to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

-

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid. The chiral amine can be recovered from the aqueous layer by basification and extraction.

-

Isolation of the Other Enantiomer: The mother liquor from the crystallization, which is enriched in the more soluble diastereomer, can be treated similarly to isolate the other enantiomer.

The relationship between the racemic mixture, chiral resolving agent, and the separated enantiomers is depicted below.

Caption: Chiral resolution via diastereomeric salt formation.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[3][4][5][6] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol (Proposed):

-

Column Selection: A suitable chiral column must be selected. For carboxylic acids, polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) or protein-based CSPs (e.g., Chiral-AGP) are often effective.[4]

-

Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) often with an acidic additive (e.g., trifluoroacetic acid), is optimized to achieve baseline separation of the enantiomers.

-

Separation: The racemic mixture is injected onto the column, and the separated enantiomers are detected and can be collected for further analysis.

Characterization of Stereoisomers

Once the enantiomers are separated, their stereochemical purity and absolute configuration must be determined.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR spectra of the individual enantiomers are identical in an achiral solvent, the use of a chiral solvating agent or a chiral shift reagent can induce diastereomeric interactions, leading to separate signals for the enantiomers. This can be used to determine the enantiomeric excess (ee). The expected chemical shifts for the parent cyclohexanecarboxylic acid can serve as a reference.[7][8]

Mass Spectrometry (MS): The mass spectra of the enantiomers are identical. However, MS is a crucial tool for confirming the molecular weight and fragmentation pattern of the compound.[9][10][11][12][13]

| Property | Value |

| Molecular Formula | C₇H₁₁ClO₂ |

| Molecular Weight | 162.61 g/mol [13] |

Chiroptical Properties

Polarimetry: The most direct evidence of successful resolution is the measurement of optical rotation. Each enantiomer will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α]D, is a characteristic physical constant for a chiral compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will show mirror-image CD spectra, which can be used to determine the absolute configuration by comparison with theoretical calculations or empirical rules.

Note: As no experimental chiroptical data for this compound has been found in the literature, the following table is a template for expected data.

| Enantiomer | Specific Rotation [α]D (c=1, solvent) | Circular Dichroism (λ_max, Δε) |

| (+)-1-Chlorocyclohexanecarboxylic acid | Value to be determined | Value to be determined |

| (-)-1-Chlorocyclohexanecarboxylic acid | Value to be determined | Value to be determined |

Conclusion

This technical guide has outlined the key stereochemical aspects of this compound. While direct experimental data for this specific compound is scarce, established methodologies in organic synthesis and analytical chemistry provide a clear roadmap for its preparation, resolution, and characterization. The proposed synthetic and resolution protocols, based on analogous transformations of similar molecules, offer a solid foundation for researchers and drug development professionals to explore the potential of the individual stereoisomers of this compound. Further experimental work is required to validate these proposed methods and to fully elucidate the chiroptical and biological properties of its enantiomers.

References

- 1. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 4. ChromTech and Daicel HPLC columns [hplc.eu]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. Cyclohexanecarboxylic acid(98-89-5) 1H NMR [m.chemicalbook.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342) [hmdb.ca]

- 9. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid [webbook.nist.gov]

- 10. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid [webbook.nist.gov]

- 11. 1-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 69470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Cyclohexene-1-carboxylic acid [webbook.nist.gov]

- 13. 4-Chlorocyclohexane-1-carboxylic acid | C7H11ClO2 | CID 12603304 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 1-Chlorocyclohexanecarboxylic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorocyclohexanecarboxylic acid is a halogenated cyclic carboxylic acid of interest in synthetic chemistry and drug discovery. A thorough understanding of its solubility in various solvents is fundamental for its application in reaction chemistry, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and details established experimental protocols for its quantitative determination. Due to the limited availability of published quantitative solubility data for this specific compound, this guide focuses on the methodologies required for researchers to ascertain its solubility profile.

The molecular structure of this compound, featuring a nonpolar cyclohexane ring and a polar carboxylic acid group, suggests a solubility profile that is highly dependent on the solvent's properties. The presence of the chlorine atom further influences its polarity and interactions with solvent molecules. Generally, its solubility is expected to be low in non-polar, aprotic solvents and higher in polar, protic solvents, particularly those capable of hydrogen bonding.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key structural features influencing its solubility are:

-

Cyclohexane Ring: This bulky, non-polar moiety contributes to the molecule's lipophilicity, favoring solubility in non-polar organic solvents.

-

Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This promotes solubility in polar protic solvents like water and alcohols.

-

Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole moment, increasing the molecule's overall polarity compared to its non-halogenated counterpart.

The interplay of these features dictates the solubility of this compound in a given solvent. In aqueous media, the pH will also be a critical factor, as the carboxylic acid can deprotonate to form a more polar and, therefore, more water-soluble carboxylate anion at higher pH values.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various solvents is not widely available in peer-reviewed literature. Researchers are encouraged to determine this data experimentally using the protocols outlined in the following sections. For organizational purposes and to facilitate comparison, all experimentally determined solubility data should be recorded in a structured format as exemplified in the table below.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Water | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Ethyl Acetate | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Hexane | 25 | Shake-Flask | ||

| Diethyl Ether | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. The choice of method may depend on the required throughput, accuracy, and the stage of research.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, hexane, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature environment on a shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplates

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Liquid handling robotics (optional)

Procedure (Nephelometric Method):

-

Plate Preparation: Add the aqueous buffer to the wells of a microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution of this compound to the buffer to achieve the desired final concentration.

-

Incubation and Mixing: Mix the contents of the wells and incubate at a controlled temperature for a set period (e.g., 1-2 hours).

-

Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate and thus, the compound's insolubility at that concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

Thermochemical Properties of 1-Chlorocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for 1-chlorocyclohexanecarboxylic acid. Recognizing the limited availability of direct experimental values for this specific compound, this document focuses on the established experimental and computational methodologies for determining the thermochemical properties of halogenated carboxylic acids. Detailed protocols for key techniques such as combustion calorimetry, differential scanning calorimetry, and advanced computational chemistry methods are presented. This guide aims to equip researchers with the necessary information to understand, evaluate, and potentially determine the thermochemical characteristics of this compound and related compounds, which is crucial for applications in drug development and chemical process design.

Introduction

This compound is a halogenated carboxylic acid of interest in various fields, including synthetic organic chemistry and as a potential building block in pharmaceutical development. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is fundamental for process optimization, safety assessments, and computational modeling of its behavior. However, a review of the current literature indicates a notable scarcity of experimentally determined thermochemical data for this specific molecule.

This guide addresses this gap by not only presenting the limited available data but also by providing a detailed overview of the state-of-the-art experimental and computational techniques that are applied to characterize such compounds. By understanding these methodologies, researchers can better interpret estimated data, design experiments to fill data gaps, and apply computational tools to predict the properties of this compound and its derivatives.

Thermochemical Data for this compound

Direct experimental thermochemical data for this compound is largely unavailable in the public domain. Basic physical properties are also not widely reported, with some databases indicating "n/a" for values such as melting and boiling points[1]. The available information is summarized in Table 1. Given the lack of experimental values, the data presented are primarily computed or basic molecular properties.

Table 1: Summary of Available Data for this compound

| Property | Value | Data Type | Source |

| Molecular Formula | C₇H₁₁ClO₂ | - | [1] |

| Molecular Weight | 162.616 g/mol | - | [1] |

| Melting Point | n/a | Experimental | [1] |

| Boiling Point | n/a | Experimental | [1] |

| Density | n/a | Experimental | [1] |

Note: "n/a" indicates that the data is not available in the cited sources.

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties for organic compounds, including halogenated carboxylic acids, relies on a set of well-established experimental techniques. The following sections detail the methodologies for measuring the key thermochemical parameters.

Enthalpy of Formation via Combustion Calorimetry

Combustion calorimetry is the most common experimental method for determining the standard enthalpy of formation (ΔfH°) of organic compounds. For halogenated compounds, special considerations are necessary to ensure complete combustion and to handle the resulting acidic products.

Methodology:

-

Sample Preparation: A precisely weighed sample of the solid this compound is placed in a crucible, typically made of platinum or another inert material.

-

Bomb Preparation: The crucible is placed inside a high-pressure vessel known as a "bomb." For chlorine-containing compounds, a reducing agent solution, such as hydrazine dihydrochloride, is often added to the bomb to quantitatively reduce all chlorine to chloride ions[2][3]. This prevents the formation of a mixture of free chlorine and hydrochloric acid, which would complicate the analysis[2].

-

Combustion: The bomb is sealed, filled with high-pressure oxygen (typically around 30 atm), and placed in a calorimeter containing a known mass of water. The sample is then ignited electrically.

-

Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision.

-

Analysis of Products: After combustion, the contents of the bomb are analyzed to determine the completeness of the reaction and to quantify the final products, such as carbon dioxide and hydrochloric acid. For chlorinated compounds, the amount of chloride in the final solution is determined, often by titration[4].

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl)[5][6].

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature. It also allows for the determination of the temperatures and enthalpies of phase transitions (e.g., melting and crystallization).

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically a few milligrams) is hermetically sealed in a sample pan, usually made of aluminum. An identical empty pan is used as a reference.

-

Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which involves heating or cooling at a constant rate[7][8].

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature[7]. This differential heat flow is recorded as a function of temperature.

-

Heat Capacity Calculation: The specific heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard reference material (e.g., sapphire) under the same conditions[8].

-

Phase Transition Analysis: Phase transitions, such as melting, appear as endothermic peaks on the DSC thermogram. The temperature at the peak onset provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition[9].

Enthalpy of Sublimation via the Transpiration Method

The enthalpy of sublimation (ΔsubH°), the enthalpy change associated with the transition from solid to gas, is a crucial parameter for determining the gas-phase enthalpy of formation from the solid-phase value. The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.

Methodology:

-

Sample Saturation: A stream of an inert gas (e.g., nitrogen) is passed at a known, slow, and constant flow rate through a thermostatted tube containing the solid sample of this compound. The conditions are set to ensure the gas stream becomes saturated with the vapor of the substance.

-

Vapor Condensation: The gas-vapor mixture then flows into a condenser where the vapor is trapped, for example, in a cold trap or by absorption on a suitable material.

-

Quantification: The amount of the condensed substance is determined gravimetrically or by a suitable analytical technique (e.g., chromatography).

-

Vapor Pressure Calculation: The partial pressure of the substance at the saturation temperature is calculated from the amount of condensed vapor, the total volume of the carrier gas passed, and the ideal gas law.

-

Enthalpy of Sublimation Determination: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation[10].

Computational Protocols for Thermochemical Data Prediction

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties. High-level quantum chemical methods can often predict enthalpies of formation with "chemical accuracy" (typically within 1 kcal/mol of the experimental value).

High-Accuracy Composite Methods

For reliable prediction of thermochemical data, composite methods such as the Gaussian-n (Gn) theories (e.g., G4, G3) and others (e.g., CBS-QB3, Wn methods) are widely used[11][12]. These methods approximate a high-level calculation by combining the results of several lower-level calculations, providing a good balance between accuracy and computational cost.

Methodology:

-

Geometry Optimization and Frequency Calculation: The molecular geometry of this compound is optimized, and its vibrational frequencies are calculated, typically using a density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set[11]. The vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy[13].

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets.

-

Energy Extrapolation and Correction: The final energy is obtained by extrapolating to the complete basis set limit and adding various corrections, such as for diffuse functions, higher polarization functions, and electron correlation effects beyond the CCSD(T) level in some methods[11][12].

-

Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation at 298 K is typically calculated using the atomization energy approach. This involves calculating the total atomization energy of the molecule and subtracting it from the known experimental enthalpies of formation of the constituent atoms in their standard states[13].

Density Functional Theory (DFT)

While generally less accurate than high-level composite methods for thermochemistry, DFT is a computationally less expensive approach that can be useful for larger molecules or for studying trends within a series of compounds. However, DFT calculations for halogenated compounds can be prone to systematic errors[14].

Methodology:

The general procedure is similar to that of the composite methods but involves a single geometry optimization and energy calculation at a chosen level of DFT (e.g., B3LYP, ωB97X-D) with a specific basis set. The accuracy of the results is highly dependent on the choice of the functional and basis set.

Visualized Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow for determining the thermochemical properties of a compound like this compound, integrating both experimental and computational approaches.

Caption: Workflow for Thermochemical Data Determination.

Conclusion

While specific, experimentally verified thermochemical data for this compound are currently lacking in the scientific literature, this guide provides researchers with a robust framework for understanding and obtaining this critical information. The detailed experimental protocols for combustion calorimetry, differential scanning calorimetry, and the transpiration method, alongside the outlined high-accuracy computational chemistry approaches, offer a clear path forward for the characterization of this and similar halogenated organic molecules. The integrated workflow presented herein highlights the synergistic potential of experimental and computational methods in modern thermochemistry. The application of these techniques is essential for advancing the use of this compound in drug development and other scientific endeavors.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. img.antpedia.com [img.antpedia.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. jpyro.co.uk [jpyro.co.uk]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. mse.ucr.edu [mse.ucr.edu]

- 9. research.tudelft.nl [research.tudelft.nl]

- 10. researchgate.net [researchgate.net]

- 11. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 12. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 1-Chlorocyclohexanecarboxylic Acid: A Technical Guide for Researchers

A Versatile Building Block for Drug Discovery and Materials Science

Introduction

1-Chlorocyclohexanecarboxylic acid, a halogenated derivative of cyclohexanecarboxylic acid, is a versatile synthetic intermediate with significant potential in various fields of chemical research, particularly in drug discovery and materials science. Its unique structural features, combining a reactive carboxylic acid moiety with a sterically demanding and functionalizable cyclohexane ring bearing a chlorine atom at the alpha position, make it an attractive starting material for the synthesis of a diverse array of complex molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and potential research applications of this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClO₂ | ChemSynthesis |

| Molecular Weight | 162.616 g/mol | ChemSynthesis |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis of this compound

The primary method for the synthesis of this compound involves the direct α-chlorination of cyclohexanecarboxylic acid. This transformation is typically achieved using a chlorinating agent in the presence of a catalyst. A well-established method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky reaction.

Experimental Protocol: α-Chlorination of Cyclohexanecarboxylic Acid (Hell-Volhard-Zelinsky Reaction)

This protocol is a general representation of the Hell-Volhard-Zelinsky reaction and can be adapted for the synthesis of this compound.

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃) (catalytic amount)

-

Chlorine (Cl₂) or N-Chlorosuccinimide (NCS)

-

Anhydrous reaction solvent (e.g., carbon tetrachloride, chloroform)

-

Apparatus for gas introduction (if using Cl₂)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas inlet tube (if using Cl₂), place cyclohexanecarboxylic acid and a catalytic amount of thionyl chloride or phosphorus trichloride.

-

Heat the mixture gently to initiate the formation of the acyl chloride.

-

Slowly introduce chlorine gas into the reaction mixture while maintaining the temperature, or add N-chlorosuccinimide portion-wise. The reaction is typically carried out under anhydrous conditions.

-

The reaction mixture is heated under reflux until the α-chlorination is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure.

-

The resulting crude this compound can be purified by distillation or recrystallization.

Logical Workflow for the Hell-Volhard-Zelinsky Reaction:

Caption: Workflow of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

Reactivity and Potential Research Areas

This compound is a bifunctional molecule, with the reactivity of both a carboxylic acid and an α-chloro substituted carbon. This dual reactivity opens up numerous avenues for further synthetic transformations and applications.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, providing access to a range of derivatives. These reactions are fundamental in organic synthesis and can be used to incorporate the 1-chlorocyclohexyl motif into larger molecules.

-

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. These esters can be valuable as intermediates or as final products with potential applications as plasticizers or in fragrance compositions.

-

Amide Formation: Coupling with amines, facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or thionyl chloride, leads to the formation of amides. This reaction is of particular interest in medicinal chemistry for the synthesis of potential drug candidates.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 1-chloro-1-(hydroxymethyl)cyclohexane, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can serve as a precursor for further functionalization.

-

Conversion to Acyl Halides: Treatment with reagents like thionyl chloride or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride, which is a key intermediate for many subsequent reactions.

Signaling Pathway for Carboxylic Acid Transformations:

Caption: Potential transformations of the carboxylic acid group in this compound.

Reactions at the α-Chloro Position

The chlorine atom at the α-position to the carboxyl group is susceptible to nucleophilic substitution, providing a handle for introducing a wide range of functional groups.

-

Nucleophilic Substitution: Reaction with various nucleophiles, such as amines, azides, cyanides, and thiols, can lead to the corresponding α-substituted cyclohexanecarboxylic acids. These products can be valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. For instance, reaction with sodium azide would yield 1-azidocyclohexanecarboxylic acid, a precursor to α-amino acids.

-

Elimination Reactions: Treatment with a strong base can induce elimination of HCl to form cyclohex-1-enecarboxylic acid. This unsaturated acid is a useful building block for Diels-Alder reactions and other addition reactions.

-

Formation of Spiro-epoxides: Intramolecular cyclization can potentially lead to the formation of spiro[cyclohexane-1,2'-oxiran]-2-one, a reactive intermediate for further synthetic elaborations.

Logical Relationship of α-Chloro Position Reactivity:

Caption: Reactivity of the α-chloro position in this compound.

Potential Research Applications

The unique structural features of this compound make it a promising candidate for exploration in several research areas.

Medicinal Chemistry

The cyclohexane scaffold is a common motif in many biologically active compounds. The introduction of a chlorine atom can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy or metabolic stability.

-

Synthesis of Gabapentin Analogues: Gabapentin, a widely used anticonvulsant and analgesic, features a cyclohexyl ring. This compound could serve as a starting material for the synthesis of novel, conformationally restricted analogues of gabapentin with potentially improved pharmacological profiles.

-

Development of Novel Enzyme Inhibitors: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. The chloro-substituted cyclohexane ring can be further functionalized to introduce specific interactions with the enzyme's binding pocket, leading to the development of potent and selective inhibitors.

-

Antimicrobial Agents: Halogenated compounds often exhibit antimicrobial activity. Derivatives of this compound could be synthesized and screened for their antibacterial and antifungal properties.

Materials Science

The rigid and functionalizable nature of the cyclohexanecarboxylic acid framework makes it a potential building block for novel polymers and materials.

-

Monomer for Polyester Synthesis: The carboxylic acid group allows for its incorporation into polyester chains through condensation polymerization with diols. The presence of the chlorine atom could impart unique properties to the resulting polymer, such as increased flame retardancy or altered solubility.

-

Functionalization of Surfaces: The carboxylic acid can be used to anchor the molecule to various surfaces, while the chlorine atom provides a site for further chemical modification, enabling the creation of functionalized materials with tailored properties.

Conclusion

This compound represents a valuable yet underexplored synthetic building block. Its straightforward synthesis and dual reactivity offer a wide range of possibilities for the creation of novel and complex molecules. This technical guide has outlined the fundamental chemistry of this compound and highlighted promising research avenues in medicinal chemistry and materials science. Further investigation into the synthesis of its derivatives and evaluation of their biological and material properties is highly encouraged and is expected to unlock the full potential of this versatile molecule.

Methodological & Application